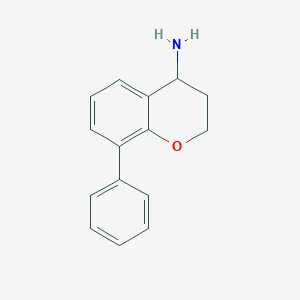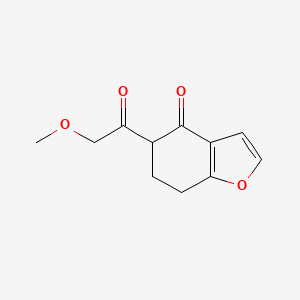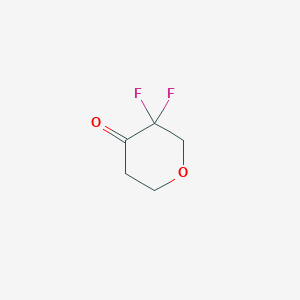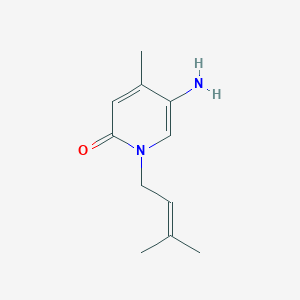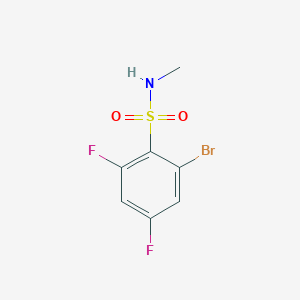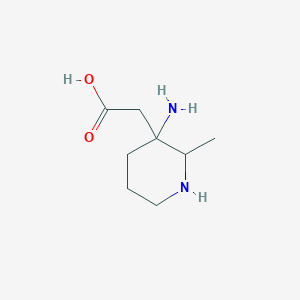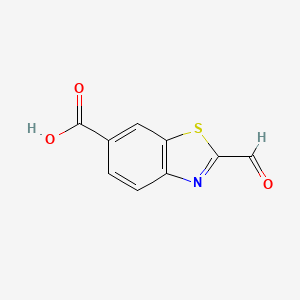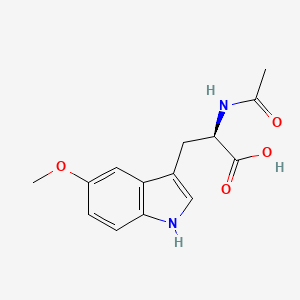
(R)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative that features an indole ring substituted with a methoxy group. This compound is of interest due to its potential biological activities and its structural similarity to naturally occurring amino acids and neurotransmitters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-methoxyindole.
Acylation: The indole nitrogen is protected by acylation using acetic anhydride to form N-acetyl-5-methoxyindole.
Bromination: The protected indole undergoes bromination at the 3-position using N-bromosuccinimide (NBS) to yield 3-bromo-N-acetyl-5-methoxyindole.
Grignard Reaction: The brominated intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the propanoic acid side chain.
Hydrolysis and Resolution: The final step involves hydrolysis of the ester to yield the racemic mixture of the target compound, followed by chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination and Grignard reactions, as well as advanced chiral resolution techniques such as simulated moving bed chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine using lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in aqueous acetonitrile.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: 2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid.
Reduction: 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid.
Substitution: 2-acetamido-3-(5-nitro-1H-indol-3-yl)propanoic acid.
Applications De Recherche Scientifique
®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential role as a neurotransmitter analog and its effects on neural receptors.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its structural similarity to serotonin.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with neural receptors, particularly serotonin receptors. The compound mimics the structure of serotonin, allowing it to bind to these receptors and modulate their activity. This interaction can influence neurotransmission and has potential implications for the treatment of neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Serotonin: A naturally occurring neurotransmitter with a similar indole structure.
Tryptophan: An essential amino acid that serves as a precursor to serotonin.
5-Methoxytryptamine: A derivative of tryptamine with a methoxy group at the 5-position.
Uniqueness
®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid is unique due to its combination of an acetamido group and a methoxy-substituted indole ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H16N2O4 |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m1/s1 |
Clé InChI |
IJODSTPSSWJSBC-CYBMUJFWSA-N |
SMILES isomérique |
CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068067.png)
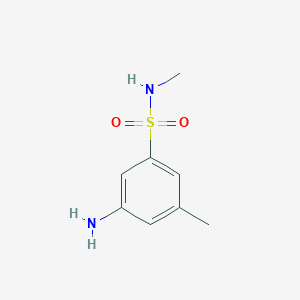
![3-[(2-Methoxycyclopentyl)oxy]azetidine](/img/structure/B13068083.png)
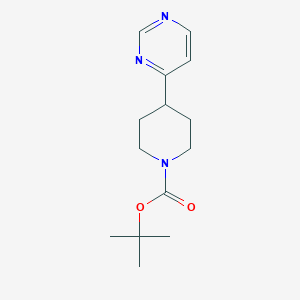

![6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068107.png)

